molecular formula C21H28O2 B1683150 Tibolone CAS No. 5630-53-5

Tibolone

Cat. No. B1683150
CAS RN: 5630-53-5
M. Wt: 312.4 g/mol
InChI Key: WZDGZWOAQTVYBX-JNHCMHTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tibolone, also known by trade names like Livial, Tibella, and Tibofem, is a synthetic steroid hormone drug . It is primarily used in menopausal hormone therapy and in the treatment of postmenopausal osteoporosis and endometriosis . Tibolone has weak estrogenic, progestogenic, and androgenic activity, making it an agonist of the estrogen, progesterone, and androgen receptors .


Synthesis Analysis

Tibolone is synthesized through a series of reactions. The process begins with the reduction of 3-methoxy-7α-methylestra-1,3,5(10)-trien-17β-ol with lithium and ammonia. The intermediate is then hydrolyzed in oxalic acid and reacted with malonic acid to get 3,3-dimethoxo-7α-methylestra-5(10)-en-17-ol. This compound is then oxidized by pyridium bichromate, reacted with acetylene, and hydrolyzed in oxalic acid again to get the product tibolone .


Molecular Structure Analysis

Tibolone is rapidly metabolized into three compounds, which all contribute to the pharmacodynamic profile of tibolone. Two of the metabolites (3α-OH-tibolone and 3β-OH-tibolone) have estrogenic-like activities, whereas the third metabolite (4Δ-isomer of tibolone) has progestogenic and androgenic-like activities .


Chemical Reactions Analysis

Tibolone crystallized from toluene and acetone was characterized by polarized light microscopy, SEM, X-ray powder diffractometry, thermal analysis (TG/DSC), IR, and Raman spectroscopy. All the experimental results indicate the presence of triclinic and monoclinic forms of the synthetic steroid .


Physical And Chemical Properties Analysis

Different solid forms of an active pharmaceutical ingredient can have distinct chemical and physical characteristics. In this work, the solubility and dissolution properties of the described tibolone polymorphic forms (I and II) were studied .

Scientific Research Applications

  • Sexual Well-being in Postmenopausal Women

    • Application : Tibolone has been found to improve sexual well-being (desire, arousal and orgasm domains) in postmenopausal women .
    • Results : Women who took Tibolone showed improvements in their sexual well-being .
  • Health-related Quality of Life

    • Application : Tibolone has been found to improve the health-related quality of life .
    • Results : Individuals who were administered Tibolone showed improvements in their health-related quality of life .
  • Reduced Breast Cancer Risk

    • Application : The androgenic effects of Tibolone have been postulated to be involved in the reduced breast cell proliferation, thereby reducing breast cancer risk .
    • Results : Women who took Tibolone showed a decrease in breast cell proliferation, which could potentially reduce the risk of breast cancer .
  • Improvement in Hemostatic Parameters

    • Application : Tibolone has been found to cause less unfavorable changes in hemostatic parameters relative to estrogen–progestogen combinations .
    • Results : Individuals who were administered Tibolone showed improvements in their hemostatic parameters .
  • Changes in Liver Protein Synthesis

    • Application : Tibolone has been found to cause changes in liver protein synthesis .
    • Results : Individuals who were administered Tibolone showed changes in their liver protein synthesis .
  • Free Testosterone Levels in Women

    • Application : Women treated with Tibolone had higher free testosterone levels and lower sex hormone-binding globulin (SHBG) levels than women treated with estradiol/norethisterone acetate (E2/NETA) .
    • Results : Women who took Tibolone showed higher free testosterone levels and lower SHBG levels .
  • Prevention of Postmenopausal Bone Loss and Osteoporotic Fractures

    • Application : Tibolone has been found to prevent postmenopausal bone loss and osteoporotic fractures .
    • Results : Women who took Tibolone showed a decrease in postmenopausal bone loss and osteoporotic fractures .
  • Reduction of Cardiovascular Disease Risk Factor Lp(a)

    • Application : Tibolone has been found to greatly reduce Lp(a) CVD risk factor .
    • Results : Individuals who were administered Tibolone showed a reduction in Lp(a) CVD risk factor .
  • Reduction of Thromboembolic Events

    • Application : Tibolone has been found to not increase the risks for thromboembolic events. In fact, it influences coagulatory factors in menopause promoting fibrinolysis, even better than estradiol .
    • Results : Individuals who were administered Tibolone showed a reduction in the risks for thromboembolic events .
  • Reduction of Visceral Fat

    • Application : Tibolone has been found to reduce visceral fat .
    • Results : Individuals who were administered Tibolone showed a reduction in visceral fat .
  • Decrease in Gout in Postmenopausal Women

    • Application : Tibolone use has been found to decrease gout in postmenopausal women .
    • Results : Postmenopausal women who took Tibolone showed a decrease in gout .
  • In Vitro Antiproliferative Effects

    • Application : Tibolone has been found to have in vitro antiproliferative effects .
    • Results : The results showed that Tibolone had antiproliferative effects in vitro .

Safety And Hazards

Tibolone should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

(7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDGZWOAQTVYBX-XOINTXKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023667
Record name Tibolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 g/L
Record name Tibolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

This drug's effects are owed to the activity of its metabolites in various tissues. Upon ingestion, tibolone is quickly converted into three major metabolites: _3 alpha- and 3 beta-hydroxy-tibolone_, which have oestrogenic effects, and the _Delta(4)-isomer_, which has progestogenic and androgenic effects. The specific tissue-selective effects of tibolone occur due to the metabolism, regulation of enzymes and receptor activation that varies in different tissues of the body. The bone-conserving effects occur due to estradiol receptor activation, while the progesterone and androgen receptors are not involved in this process. Breast tissue of monkeys is not found to be stimulated after tibolone administration, as occurs with estrogen plus progesterone used in combination. This is explained by the fact that tibolone and its metabolites inhibit _sulphatase and 17 beta-hydroxysteroid dehydrogenase_ (HSD) type I and _stimulate sulphotransferase and 17 beta-HSD type II_. The combined effects of this process prevent the conversion to active estrogens. In the uterus, the progestogenic activity of the _Delta(4)-metabolite_ and the effect on estrogen-inactivating enzymes prevent estrogenic stimulation. The mammary gland is not stimulated in currently used animal models. Tibolone has been shown to regulate estrogenic activity in several tissue types by influencing the availability of estrogenic compounds for the estradiol receptor in a selective manner. Additionally, tibolone modulates cellular homeostasis in the breast by preventing breast tissue proliferation and stimulating cell apoptosis. Tibolone does not stimulate the endometrium because of the action of its highly stable progestogenic metabolite (Delta(4)-isomer) in combination with an effect on the sulfatase (inhibition)-sulfotransferase (stimulation) system. The estrogenic metabolites of tibolone have direct, favorable effects on the cardiovascular system and, in animal models, this drug has shown no adverse consequences. The tissue-selective effects of tibolone are the result of metabolism, enzyme regulation and receptor activation that vary in different tissues. The bone-preserving effects of tibolone are the result of estradiol receptor activation, while other steroid receptors, mainly the progesterone and androgen receptors, are not involved in this process. In a study of monkeys, breast tissue was not stimulated, which occurs with estrogen and progesterone, because tibolone and its metabolites inhibit _sulfatase and 17 beta-hydroxysteroid _dehydrogenase (HSD) type I and stimulate _sulfotransferase and 17 beta-HSD type II_. The simultaneous effects of this process halt conversion to active estrogens. Additionally, tibolone affects cellular homeostasis in the breast by preventing proliferation and stimulating apoptosis. Tibolone does not stimulate the endometrium due to the action of the highly stable progestogenic metabolite (Delta(4)-isomer) in combination with an effect on the sulphatase (inhibition)-sulphotransferase (stimulation) pathway. The levels of tibolone metabolites and the alteration of hormonal activities vary according to the tissue type. In endometrial tissue the _Δ4-isomer_ functions as a progestagen, however, in the brain and liver, it shows androgenic effects. In breast tissue, the primary actions of tibolone are strong inhibition of sulfatase activity and weak inhibition of 17β-hydroxysteroid dehydrogenase activity, which leads to blocking the conversion estrone sulfate to E2.
Record name Tibolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tibolone

CAS RN

5630-53-5
Record name Tibolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5630-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tibolone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tibolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tibolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tibolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIBOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9X0205V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tibolone
Reactant of Route 2
Tibolone
Reactant of Route 3
Tibolone
Reactant of Route 4
Reactant of Route 4
Tibolone
Reactant of Route 5
Tibolone
Reactant of Route 6
Tibolone

Citations

For This Compound
14,600
Citations
P Albertazzi, R Di Micco, E Zanardi - Maturitas, 1998 - Elsevier
Tibolone appears to be at least as efficacious as other forms … The androgenic action of tibolone may have a two-fold benefit… may thus reduce the beneficial effect of tibolone on lipids. It is …
Number of citations: 149 www.sciencedirect.com
HJ Kloosterboer - Maturitas, 2004 - Elsevier
… Therefore, tibolone can be characterised as a selective oestrogen activity regulator. The … the typical properties of tibolone in order to explain its tissue-selective action. Tibolone is rapidly …
Number of citations: 172 www.sciencedirect.com
HJ Kloosterboer - The Journal of Steroid Biochemistry and Molecular …, 2001 - Elsevier
… action of tibolone is described using kinetic data, receptor results for tibolone and its metabolites together with its effects in various relevant in vitro and in vivo models showing tibolone's …
Number of citations: 364 www.sciencedirect.com
SR Cummings, B Ettinger, PD Delmas… - … England Journal of …, 2008 - Mass Medical Soc
… During a median of 34 months of treatment, the tibolone group, as … The tibolone group also had a decreased risk of invasive … However, the tibolone group had an increased risk of stroke (…
Number of citations: 622 www.nejm.org
…, L Speroff, International Tibolone Consensus Group - Maturitas, 2005 - Elsevier
… tibolone and ET, and the risk with tibolone should be significantly lower than that with EPT. Tibolone … women with vasomotor symptoms in whom tibolone might have added value; these …
Number of citations: 237 www.sciencedirect.com
…, Tibolone Histology of the Endometrium … - The Journal of …, 2007 - academic.oup.com
… the endometrial safety of tibolone (1.25 or 2.5 mg/d). Tibolone was compared with continuous … Methods: Subjects were randomized in a 1:1:2 ratio to tibolone 1.25 mg/d, 2.5 mg/d, and …
Number of citations: 193 academic.oup.com
ME De Gooyer, GH Deckers, WGEJ Schoonen… - Steroids, 2003 - Elsevier
… In rabbits oral tibolone produced a minor progestagenic effect in the endometrium, whereas co-administration of tibolone and the anti-estrogen ICI 164,384 unmasked tibolone’s …
Number of citations: 169 www.sciencedirect.com
J Ginsburg, G Prelevic, D Butler, S Okolo - Maturitas, 1995 - Elsevier
Tibolone (Livial), a synthetic steroid, relieves climacteric symptoms and maintains skeletal integrity in postmenopausal women. We have been using this compound for 8 years and have …
Number of citations: 128 www.sciencedirect.com
RME Vos, SFM Krebbers, CHJ Verhoeven… - Drug metabolism and …, 2002 - ASPET
In vivo metabolism of tibolone was studied in three healthy postmenopausal volunteers after … mg of tibolone for 5 days and a single dose of 2.5 mg ≅ 555 kBq of [ 14 C]tibolone on day 6. …
Number of citations: 126 dmd.aspetjournals.org
K Modelska, S Cummings - The Journal of Clinical …, 2002 - academic.oup.com
… RCTs that assessed the clinical effects of tibolone (2.5 mg/d) in … If a trial measured many different effects of tibolone in … Because the aim of this review is to summarize tibolone’s effects …
Number of citations: 259 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.